molecular formula C26H30I3N3O13 B033360 N-Desmethyl Iomeprol Pentaacetate CAS No. 87785-51-1

N-Desmethyl Iomeprol Pentaacetate

Cat. No. B033360
CAS RN: 87785-51-1
M. Wt: 973.2 g/mol
InChI Key: MUJGKJDSVJWBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Iomeprol Pentaacetate is a compound with the molecular formula C26H30I3N3O13 . It has a molecular weight of 973.2 g/mol . The IUPAC name for this compound is [2-acetyloxy-3-[[3-[(2-acetyloxyacetyl)amino]-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate .


Molecular Structure Analysis

The InChI string for N-Desmethyl Iomeprol Pentaacetate is InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38) . The Canonical SMILES string is CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C .


Physical And Chemical Properties Analysis

N-Desmethyl Iomeprol Pentaacetate has a molecular weight of 973.2 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 13 . The compound has a rotatable bond count of 20 . The exact mass is 972.8913 g/mol and the monoisotopic mass is also 972.8913 g/mol . The topological polar surface area is 219 Ų . The heavy atom count is 45 .

Future Directions

While there isn’t specific information about future directions for N-Desmethyl Iomeprol Pentaacetate, research into Iomeprol, a related compound, has shown promise. First results with iomeprol-containing liposomal formulations show that these agents may facilitate the CT assessment of intrahepatic malignancies and CT angiography procedures .

properties

IUPAC Name

[2-acetyloxy-3-[[3-[(2-acetyloxyacetyl)amino]-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJGKJDSVJWBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30I3N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

973.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Iomeprol Pentaacetate

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